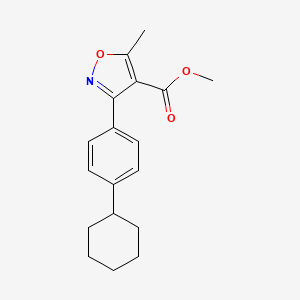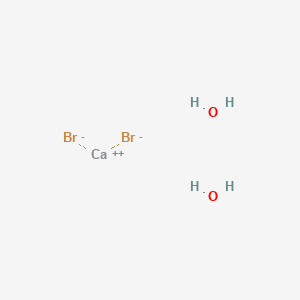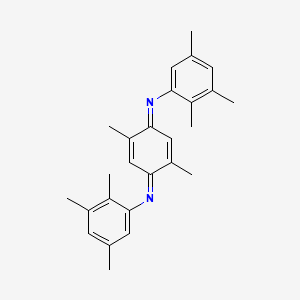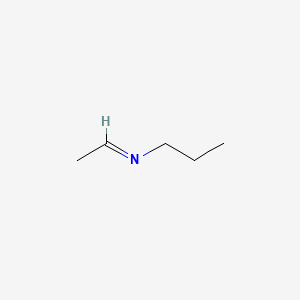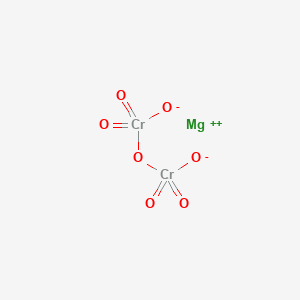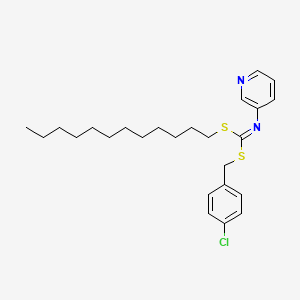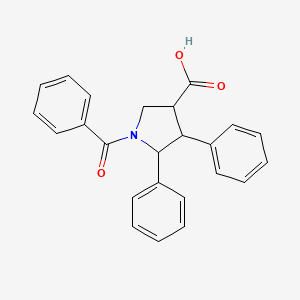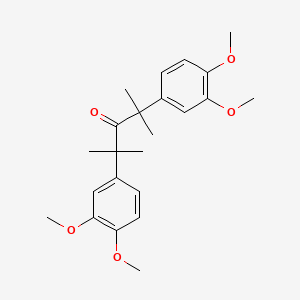
2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one is an organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a central pentan-3-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one typically involves the use of aromatic ketones and aldehydes as starting materials. One common method involves the use of hexamethyldisilazane as a nitrogen source under microwave irradiation . This method is efficient and allows for the selective synthesis of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar starting materials and reaction conditions as those used in laboratory settings. The use of microwave irradiation and specific catalysts can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It may be investigated for its potential therapeutic properties and effects on various biological targets.
Industry: It can be used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one include:
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the 3,4-dimethoxyphenyl groups. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
824984-62-5 |
|---|---|
Fórmula molecular |
C23H30O5 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
2,4-bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one |
InChI |
InChI=1S/C23H30O5/c1-22(2,15-9-11-17(25-5)19(13-15)27-7)21(24)23(3,4)16-10-12-18(26-6)20(14-16)28-8/h9-14H,1-8H3 |
Clave InChI |
XLVVHCJSWAWVRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=C(C=C1)OC)OC)C(=O)C(C)(C)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


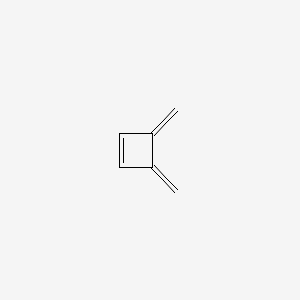
![[(5Z,9E)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate](/img/structure/B13814759.png)
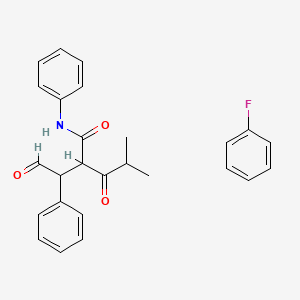
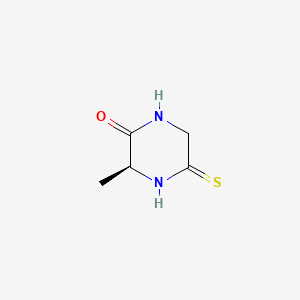
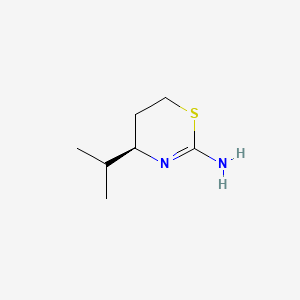
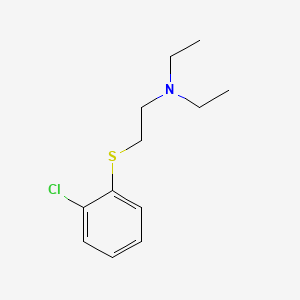
![2-amino-4-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13814777.png)
